molecular formula C10H9F3N6 B10870983 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine

4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine

Cat. No.: B10870983
M. Wt: 270.21 g/mol
InChI Key: FBYZILOSSYFJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine typically involves multiple steps:

    Formation of the Hydrazine Derivative: The initial step involves the reaction of 2-(trifluoromethyl)phenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with a suitable dicarbonyl compound, such as pyrazolidine-3,5-dione, under acidic or basic conditions to form the desired pyrazolidine-3,5-diimine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine exerts its effects involves its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-dione
  • 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-dithione

Uniqueness

Compared to similar compounds, 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine is unique due to its specific diimine structure, which may confer distinct reactivity and biological activity. The presence of the trifluoromethyl group also differentiates it, potentially enhancing its stability and lipophilicity.

Properties

Molecular Formula

C10H9F3N6

Molecular Weight

270.21 g/mol

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C10H9F3N6/c11-10(12,13)5-3-1-2-4-6(5)16-17-7-8(14)18-19-9(7)15/h1-4H,(H5,14,15,18,19)

InChI Key

FBYZILOSSYFJET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(NN=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.